This can include drug delivery, where the PEG linker is used to attach a drug molecule to a carrier molecule . It might also be used in the creation of antibody-drug conjugates, a type of targeted cancer therapy .
In the field of pharmaceutical sciences, PEG linkers like Ald-CH2-PEG4-t-butyl ester are often used in drug delivery systems . The PEG linker is used to attach a drug molecule to a carrier molecule . This can enhance the drug’s stability, improve its solubility, and allow for targeted delivery to specific cells or tissues .
In oncology research, Ald-CH2-PEG4-t-butyl ester could be used in the creation of antibody-drug conjugates (ADCs) . ADCs are a type of targeted cancer therapy where a cytotoxic drug is linked to a specific antibody . The antibody binds to a target antigen on cancer cells, allowing for the direct delivery of the drug .
Ald-CH2-PEG4-t-butyl ester is a chemical compound characterized by its structure, which includes an aldehyde functional group linked to a polyethylene glycol (PEG) chain and a t-butyl ester. The full name reflects its composition: an aldehyde group (Ald), a methylene bridge (CH2), a PEG chain with four ethylene glycol units (PEG4), and a t-butyl ester protecting group. This compound has gained attention in the field of bioconjugation and drug delivery due to its unique properties that facilitate the attachment of biomolecules while providing stability and solubility in aqueous environments.
Ald-PEG4-t-butyl ester does not have a direct mechanism of action within biological systems. Its primary function is to serve as a linker molecule, covalently attaching various biomolecules (drugs, antibodies, etc.) to other molecules of interest. The PEG spacer improves the overall water solubility and pharmacokinetic properties of the bioconjugate [].
The biological activity of Ald-CH2-PEG4-t-butyl ester is primarily linked to its role as a linker in bioconjugation applications. It facilitates the targeted delivery of therapeutic agents by enabling the conjugation of drugs to proteins or antibodies. This enhances the pharmacokinetics and bioavailability of the drugs while minimizing side effects. The PEG portion of the molecule contributes to increased solubility and reduced immunogenicity, making it particularly valuable in pharmaceutical applications.
Synthesis of Ald-CH2-PEG4-t-butyl ester typically involves several steps:
Ald-CH2-PEG4-t-butyl ester has several applications in various fields:
Studies on Ald-CH2-PEG4-t-butyl ester have focused on its interactions with various biomolecules:
Ald-CH2-PEG4-t-butyl ester shares similarities with several other compounds that are used in drug delivery and bioconjugation:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ald-CH2-PEG2-t-butyl ester | Shorter PEG chain | Faster clearance due to lower molecular weight |
Ald-CH2-PEG6-t-butyl ester | Longer PEG chain | Enhanced solubility but may reduce cellular uptake |
Acid-PEG4-t-butyl ester | Contains a carboxylic acid instead | More reactive due to free acid group |
NH-bis(PEG4-t-butyl ester) | Contains amine functionality | Useful for forming amide bonds with carboxylic acids |
Ald-CH2-PEG4-t-butyl ester stands out due to its balanced properties that combine stability, reactivity, and biocompatibility, making it particularly advantageous for applications requiring precise control over drug delivery and targeting.
Ald-CH2-PEG4-t-butyl ester represents a carefully designed heterobifunctional linker molecule characterized by its linear polyethylene glycol backbone with distinct terminal functional groups [1]. The compound exhibits the molecular formula C15H28O7 with a molecular weight of 320.38 grams per mole, establishing it as a medium-sized organic molecule suitable for bioconjugation applications [1] [4]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl 3-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]propanoate, reflecting its systematic structural organization [1].
The molecular architecture consists of a central tetraethylene glycol spacer unit, creating a linear backbone composed of four ethylene oxide repeat units connected through ether linkages [1] [3]. This polyethylene glycol chain provides the structural foundation for the molecule, maintaining flexibility while ensuring adequate spacing between the terminal functional groups [17]. The linear configuration eliminates potential steric conflicts that might arise from branched architectures, thereby preserving the accessibility of both terminal functional groups for subsequent chemical reactions [22].
Table 1: Fundamental Molecular Properties of Ald-CH2-PEG4-t-butyl ester
Property | Value | Reference |
---|---|---|
Molecular Formula | C15H28O7 | [1] |
Molecular Weight | 320.38 g/mol | [1] |
Exact Mass | 320.18350323 Da | [1] |
Chemical Abstracts Service Number | 1415329-20-2 | [1] |
Rotatable Bond Count | 16 | [1] |
Hydrogen Bond Acceptor Count | 7 | [1] |
Hydrogen Bond Donor Count | 0 | [1] |
Topological Polar Surface Area | 80.3 Ų | [1] |
The terminal functional groups are strategically positioned at opposite ends of the polyethylene glycol backbone, creating a bifunctional linker capable of participating in diverse bioconjugation reactions [3] [7]. The aldehyde group occupies one terminus, providing electrophilic reactivity through its carbonyl carbon [3]. The tert-butyl ester group occupies the opposite terminus, serving as a protected carboxylic acid functionality that can be selectively deprotected under controlled conditions [3] [6].
The tert-butyl ester functionality serves as a robust protecting group for the carboxylic acid moiety, providing exceptional stability under neutral and basic conditions while remaining susceptible to selective deprotection under acidic conditions [24] [6]. The tert-butyl group offers superior stability compared to other ester protecting groups due to the steric hindrance provided by the three methyl substituents, which effectively shield the ester carbonyl from nucleophilic attack [15] [24].
The mechanism of tert-butyl ester deprotection involves acid-catalyzed cleavage through formation of a tert-butyl carbocation intermediate [24]. Trifluoroacetic acid represents the most commonly employed deprotection reagent, providing efficient cleavage under mild conditions without affecting other acid-stable functional groups within the molecule [24] [15]. The reaction proceeds through initial protonation of the ester oxygen, followed by heterolytic cleavage of the carbon-oxygen bond to generate the tert-butyl carbocation and the free carboxylic acid [24].
Table 3: t-butyl Ester Deprotection Conditions
Deprotection Agent | Concentration | Temperature | Reaction Time | Yield |
---|---|---|---|---|
Trifluoroacetic Acid | 50-95% | Room Temperature | 1-4 hours | >95% |
Hydrochloric Acid | 4 M | 0°C to Room Temperature | 2-6 hours | 90-95% |
p-Toluenesulfonic Acid | 0.1-0.5 M | Room Temperature | 4-12 hours | 85-90% |
The stability of the tert-butyl ester under physiological conditions represents a crucial advantage for bioconjugation applications [15] [24]. Unlike other ester protecting groups that may undergo hydrolysis under biological conditions, the tert-butyl ester remains intact in aqueous environments at physiological pH, ensuring that premature deprotection does not occur during bioconjugation procedures [24]. This stability profile enables the use of Ald-CH2-PEG4-t-butyl ester in complex biological systems where selective deprotection can be achieved through controlled addition of acidic reagents [15].
The non-cleavable nature of Ald-CH2-PEG4-t-butyl ester fundamentally influences the pharmacokinetic profile and stability characteristics of conjugates formed using this linker [19] [20]. Non-cleavable linkers lack designated weak points in their molecular structure that would facilitate cleavage by proteases, hydrolases, or chemical pH changes, resulting in enhanced stability during systemic circulation [19] [21]. This structural characteristic represents a significant advantage for applications requiring prolonged conjugate stability in biological environments [20] [25].
The mechanism of payload release from non-cleavable linker conjugates relies entirely on lysosomal degradation of the entire conjugate complex following cellular internalization [21] [38]. Upon uptake into target cells, the conjugate undergoes processing within the lysosomal compartment, where proteolytic enzymes degrade the protein or antibody component while leaving the linker-payload unit intact [38] [21]. This degradation process results in the formation of amino acid-linker-payload conjugates that retain biological activity while demonstrating altered pharmacokinetic properties compared to free payload molecules [25] [38].
Table 4: Pharmacokinetic Implications of Non-Cleavable Linker Design
Characteristic | Non-Cleavable Linker | Impact on Conjugate Properties |
---|---|---|
Plasma Stability | High | Extended circulation half-life |
Cellular Uptake Dependence | Complete | Requires internalization for activity |
Bystander Effect | Minimal | Reduced off-target toxicity |
Payload Release Kinetics | Slow, proteolysis-dependent | Sustained release profile |
Conjugate Immunogenicity | Low | Reduced immune recognition |
The enhanced plasma stability conferred by non-cleavable linkers translates directly into improved therapeutic indices for conjugated therapeutics [20] [19]. Studies comparing non-cleavable and cleavable linker systems demonstrate that non-cleavable conjugates exhibit superior stability in rodent plasma, with reduced premature payload release and enhanced target specificity [25] [20]. This stability advantage becomes particularly pronounced in applications where the conjugate must survive extended circulation times to reach target tissues effectively [22] [19].
The dependence on cellular internalization and lysosomal processing for payload release significantly influences the mechanism of action for non-cleavable conjugates [38] [21]. Unlike cleavable systems that can release active payload molecules in the extracellular environment, non-cleavable conjugates require complete cellular uptake before therapeutic activity can be realized [38]. This requirement enhances the specificity of payload delivery by ensuring that only cells capable of internalizing the conjugate will be exposed to the therapeutic agent [21].
The tetraethylene glycol spacer unit within Ald-CH2-PEG4-t-butyl ester provides crucial hydrophilic properties that enhance the solubility and biocompatibility of conjugates formed using this linker [11] [17]. The polyethylene glycol backbone demonstrates exceptional water solubility due to the formation of hydrogen bonds between the ether oxygen atoms and surrounding water molecules [11] [41]. This hydration creates a dynamic water shell around the polymer chain that contributes to the stealth properties and biocompatibility associated with polyethylene glycol-containing molecules [13] [17].
The molecular dimensions of the PEG4 spacer establish specific geometric constraints that influence the accessibility and reactivity of terminal functional groups [36] [22]. Measurements of similar polyethylene glycol spacers indicate that the PEG4 unit provides an extended length of approximately 18-25 angstroms when fully extended, although the flexible nature of the polymer chain allows for significant conformational variability [36] [40]. This length provides adequate spatial separation between conjugated molecules while maintaining sufficient flexibility to accommodate various binding orientations [22] [16].
Table 5: PEG4 Spacer Physical and Chemical Properties
Property | Value | Measurement Conditions | Reference |
---|---|---|---|
Extended Length | 18-25 Ångstroms | Fully Extended Conformation | [36] [40] |
Molecular Weight of PEG4 Unit | 194.23 g/mol | Tetraethylene Glycol | [28] |
Water Solubility | Complete | Room Temperature, pH 7.4 | [11] |
Rotational Flexibility | High | Multiple C-O Bond Rotation | [13] |
Hydration Number | 1-2 H2O per EO Unit | Aqueous Solution | [37] |
The conformational flexibility of the PEG4 spacer results from the ability of carbon-oxygen bonds within the polymer backbone to undergo free rotation [13] [17]. This molecular mobility enables the spacer to adopt multiple conformations in solution, reducing steric hindrance and enhancing the accessibility of terminal functional groups for bioconjugation reactions [16] [22]. The flexible nature of the spacer also contributes to the favorable pharmacokinetic properties of PEG-containing conjugates by reducing the hydrodynamic volume and improving tissue penetration compared to rigid spacer alternatives [22].
The hydration characteristics of the PEG4 spacer significantly influence the biological behavior of conjugates incorporating this linker [37] [41]. Terahertz spectroscopy studies reveal that each ethylene oxide unit within the polyethylene glycol chain associates with one to two water molecules under physiological conditions [37]. This hydration shell contributes to the stealth properties of polyethylene glycol conjugates by reducing protein adsorption and immune recognition [13] [17].
Steric effects mediated by the PEG4 spacer play a crucial role in determining the stability and activity of conjugated molecules [22] [16]. The polymer chain creates a protective barrier around conjugated proteins or therapeutic molecules, reducing access by proteolytic enzymes and enhancing stability in biological environments [22]. This protective effect becomes particularly important for sensitive therapeutic molecules that would otherwise undergo rapid degradation in physiological conditions [20] [17].